5-bromo-2-methoxy-4-methylpyridine-3-thiol
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Overview
Description
5-Bromo-2-methoxy-4-methylpyridine-3-thiol is a chemical compound with the molecular formula C7H8BrNOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, a methyl group at the 4th position, and a thiol group at the 3rd position of the pyridine ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methylpyridine-3-thiol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-4-methylpyridine followed by thiolation. The reaction typically involves the following steps:
Bromination: 2-methoxy-4-methylpyridine is reacted with bromine (Br2) in the presence of a suitable solvent such as ethyl acetate (EtOAc) and a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methylpyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrosulfide, thiourea, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include reduced pyridine derivatives with modified functional groups.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylpyridine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methylpyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can affect various biological pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Lacks the thiol group, making it less reactive in thiol-specific reactions.
2-Methoxy-4-methylpyridine-3-thiol: Lacks the bromine atom, affecting its reactivity in halogen-specific reactions.
5-Bromo-4-methoxy-2-methylpyridine: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
5-Bromo-2-methoxy-4-methylpyridine-3-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
2731007-59-1 |
---|---|
Molecular Formula |
C7H8BrNOS |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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